Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate
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Overview
Description
Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a methylsulfonyl group, and an alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylphenylamine, methylsulfonyl chloride, and alanine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of 3-carboxy-4-methylphenyl derivatives.
Reduction: Formation of methyl N-(3-chloro-4-methylphenyl)-N-(methylthio)alaninate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The presence of reactive functional groups (e.g., chloro, sulfonyl) allows it to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)valinate
Uniqueness
Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8-5-6-10(7-11(8)13)14(19(4,16)17)9(2)12(15)18-3/h5-7,9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDZWJUPXIDOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)OC)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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